5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group at position 5, a fluorophenyl group at position 1, and a carbonitrile group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 4-fluorobenzaldehyde and hydrazine hydrate can yield 4-fluorophenylhydrazine, which can then be reacted with 4-chlorobutyronitrile to form the desired pyrazole compound. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. Large-scale production may utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at position 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions may involve the use of bases such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable in biochemical studies.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile and its derivatives involves interactions with specific molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Others may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-(4-fluorophenyl)-1H-indole: This compound shares structural similarities with 5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile but has an indole ring instead of a pyrazole ring.
5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl (2-fluorophenyl) methanone: This compound is used as an intermediate in the synthesis of zolazepam and has similar functional groups.
Uniqueness
Its pyrazole ring structure, combined with the chloro, fluorophenyl, and carbonitrile groups, makes it a versatile compound for various synthetic and research purposes .
Properties
CAS No. |
1050619-83-4 |
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Molecular Formula |
C10H5ClFN3 |
Molecular Weight |
221.62 g/mol |
IUPAC Name |
5-chloro-1-(4-fluorophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H5ClFN3/c11-10-7(5-13)6-14-15(10)9-3-1-8(12)2-4-9/h1-4,6H |
InChI Key |
IUNUTIQMCPFGST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C#N)Cl)F |
Origin of Product |
United States |
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